Benzene, (8-iodooctyl)-
Description
Contextualization within Organoiodine Chemistry
Organoiodine compounds are organic compounds containing one or more carbon-iodine (C-I) bonds. wikipedia.org This class of compounds is significant in organic synthesis, largely because the C-I bond is relatively weak, making iodinated compounds highly reactive and useful as intermediates. wikipedia.orgwikipedia.org They participate in a variety of reactions, including the formation of Grignard reagents and various metal-catalyzed coupling reactions like the Sonogashira and Heck reactions. wikipedia.org
Within this family, hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1, have become particularly important. wikipedia.orgmanac-inc.co.jp These reagents are known for their role as powerful yet environmentally benign oxidizing agents, capable of facilitating a wide range of chemical transformations under mild conditions. wikipedia.orgbeilstein-journals.org While most research has focused on iodoarenes (where iodine is directly attached to an aromatic ring), the principles of reactivity and the utility of the C-I bond extend to compounds like Benzene (B151609), (8-iodooctyl)-, where the iodine is on an alkyl chain attached to an aromatic ring. beilstein-journals.orgresearchgate.net
Significance of (8-iodooctyl)- Substitution in Aromatic Systems
The (8-iodooctyl)- group imparts a dual character to the benzene molecule. The long alkyl chain increases the compound's lipophilicity, influencing its solubility and interaction with other organic molecules. The terminal iodine atom on the octyl chain serves as a reactive site, particularly for nucleophilic substitution and cross-coupling reactions. scispace.comoup.comoup.com
This structure is particularly useful in the synthesis of long-chain alkylated aromatic compounds, which are of interest in various fields, including materials science and medicinal chemistry. researchgate.net The eight-carbon chain provides flexibility and can act as a spacer in larger molecular architectures. The terminal iodide is a good leaving group, facilitating the attachment of this entire phenyl-alkyl fragment to other molecules. For instance, primary iodoalkanes like the (8-iodooctyl)- moiety readily participate in palladium-catalyzed cross-coupling reactions with organoboron compounds (Suzuki coupling), allowing for the formation of new carbon-carbon bonds. scispace.comoup.comoup.com
Evolution of Research Interest in Aryl-Alkyl-Iodine Compounds
The study of organoiodine compounds dates back to the 19th century, with the first synthesis of a polyvalent organoiodine compound, (dichloroiodo)benzene, reported in 1886. wiley-vch.de Early research focused on the synthesis and basic reactivity of these compounds. wiley-vch.de
A significant surge in interest occurred with the development of hypervalent iodine chemistry, which showcased these compounds as versatile and non-toxic reagents for oxidation and other transformations. beilstein-journals.orgwiley-vch.de Initially, the focus was on iodoarenes, but the utility of the C-I bond's reactivity led to explorations of more complex structures. beilstein-journals.org
The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis. uwindsor.ca The ability of alkyl iodides to participate in these reactions, particularly palladium-catalyzed processes, opened new avenues for constructing complex organic molecules. scispace.comoup.comoup.com This has driven interest in bifunctional molecules like Benzene, (8-iodooctyl)-, which contain both an aromatic ring and a reactive alkyl iodide. These compounds serve as valuable building blocks, allowing for the sequential or one-pot introduction of different functionalities.
Scope and Objectives of the Academic Research Review on Benzene, (8-iodooctyl)-
This review aims to consolidate the current understanding of Benzene, (8-iodooctyl)- within the broader context of organic synthesis. The primary objectives are:
To position Benzene, (8-iodooctyl)- within the field of organoiodine chemistry.
To detail the significance of its specific molecular structure.
To trace the development of research interest in related aryl-alkyl-iodine compounds.
By focusing on these areas, this review will serve as a foundational resource for researchers interested in the synthesis and application of this and similar long-chain aromatic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
128502-58-9 |
|---|---|
Molecular Formula |
C14H21I |
Molecular Weight |
316.22 g/mol |
IUPAC Name |
8-iodooctylbenzene |
InChI |
InChI=1S/C14H21I/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2 |
InChI Key |
IXXBWKINNDDVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCI |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzene, 8 Iodooctyl
Classical and Modern Approaches to the Synthesis of Benzene (B151609), (8-iodooctyl)-
The synthesis of Benzene, (8-iodooctyl)- is not typically a single-step process but rather a multi-step sequence that involves the formation of the phenyloctyl scaffold followed by the introduction of the iodine atom.
Precursor Selection and Strategic Reaction Pathways
A common and effective strategy for synthesizing long-chain alkylbenzenes without rearrangement of the alkyl chain is through Friedel-Crafts acylation followed by reduction. Direct Friedel-Crafts alkylation with an 8-halooctane is generally avoided due to the high propensity for carbocation rearrangements, which would lead to a mixture of isomers.
A highly reliable pathway commences with the Friedel-Crafts acylation of benzene. mnstate.educhemguide.co.ukyoutube.com In this reaction, benzene is treated with an acylating agent such as 8-chlorooctanoyl chloride or octanedioic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms an 8-chloro-1-phenyloctan-1-one or a related keto acid, respectively.
The subsequent step involves the reduction of the carbonyl group . The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods to convert the ketone to a methylene (B1212753) (-CH₂-) group, thus yielding 1-chloro-8-phenyloctane. youtube.com This two-step approach ensures that the phenyl group is attached to the terminal carbon of the octyl chain.
An alternative pathway could involve the use of organometallic reagents. For instance, a Grignard reagent derived from a dihalo-octane could potentially be coupled with a phenyl-containing electrophile, though careful selection of protecting groups would be necessary to ensure regioselectivity.
| Step | Reaction Type | Typical Reagents | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | Benzene, 8-chlorooctanoyl chloride, AlCl₃ | 8-chloro-1-phenyloctan-1-one |
| 2 | Carbonyl Reduction | Zn(Hg), HCl (Clemmensen) | 1-chloro-8-phenyloctane |
| 3 | Halogen Exchange | NaI, acetone (B3395972) (Finkelstein) | Benzene, (8-iodooctyl)- |
Functional Group Interconversions Leading to the (8-iodooctyl)- Moiety
Once the 1-halo-8-phenyloctane precursor is obtained, the introduction of the iodine atom is typically achieved through a nucleophilic substitution reaction. The Finkelstein reaction is a highly efficient method for this transformation. orgsyn.org By treating 1-chloro- or 1-bromo-8-phenyloctane with an excess of sodium iodide in a suitable solvent like acetone, the halogen is exchanged. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.
Alternatively, if the synthesis starts from a precursor like 8-phenyloctan-1-ol, the hydroxyl group can be converted to the iodide. This can be achieved using various reagents, such as triphenylphosphine (B44618) and iodine, or by first converting the alcohol to a good leaving group like a tosylate or mesylate, followed by nucleophilic substitution with iodide.
| Starting Material | Reagents | Product | Reaction Name |
| 1-chloro-8-phenyloctane | NaI, acetone | Benzene, (8-iodooctyl)- | Finkelstein Reaction |
| 1-bromo-8-phenyloctane | NaI, acetone | Benzene, (8-iodooctyl)- | Finkelstein Reaction |
| 8-phenyloctan-1-ol | PPh₃, I₂ | Benzene, (8-iodooctyl)- | Appel Reaction |
Regioselectivity and Stereoselectivity Considerations in Synthesis
In the synthesis of Benzene, (8-iodooctyl)-, the primary regiochemical challenge is to ensure the linear attachment of the octyl chain to the benzene ring. As mentioned, the Friedel-Crafts acylation-reduction sequence is the preferred method to achieve this, as it definitively places the phenyl group at the C1 position of the resulting ketone, thus avoiding the isomeric mixtures common with direct alkylation.
Since there are no chiral centers in Benzene, (8-iodooctyl)-, stereoselectivity is not a concern in its synthesis. The reactions involved typically proceed through achiral intermediates and reagents, leading to an achiral product.
Reactivity Profile of Benzene, (8-iodooctyl)-
The reactivity of Benzene, (8-iodooctyl)- can be considered in terms of its two main functional components: the aromatic nucleus and the carbon-iodine bond.
Reactivity of the Aromatic Nucleus
The benzene ring in Benzene, (8-iodooctyl)- is susceptible to electrophilic aromatic substitution (EAS). byjus.comalevelh2chemistry.combyjus.com The octyl group is an electron-donating group through induction, which activates the ring towards electrophilic attack, making it more reactive than benzene itself. As an alkyl group, it is an ortho, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and further Friedel-Crafts reactions will predominantly yield products where the new substituent is at the ortho or para positions relative to the octyl chain. Steric hindrance from the long alkyl chain might favor substitution at the less hindered para position.
Table of Plausible Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(8-iodooctyl)-4-nitrobenzene, 1-(8-iodooctyl)-2-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-bromo-4-(8-iodooctyl)benzene, 1-bromo-2-(8-iodooctyl)benzene |
Reactivity of the Carbon-Iodine Bond in the Alkyl Chain
The carbon-iodine bond is the most reactive of the carbon-halogen bonds and is an excellent leaving group in nucleophilic substitution reactions . wikipedia.org The primary nature of the iodide in Benzene, (8-iodooctyl)- makes it particularly amenable to Sₙ2 reactions with a wide range of nucleophiles, such as cyanides, azides, alkoxides, and amines, to introduce new functional groups at the terminus of the alkyl chain.
Furthermore, the carbon-iodine bond allows for the formation of organometallic reagents. Reaction with magnesium in anhydrous ether would yield the corresponding Grignard reagent , 8-phenyl-octylmagnesium iodide. mnstate.edulibretexts.orglibretexts.orgyoutube.combeilstein-journals.org This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and carbon dioxide.
The C-I bond is also highly suitable for various palladium-catalyzed cross-coupling reactions . researchgate.netrsc.orgresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Table of Plausible Reactions at the Carbon-Iodine Bond:
| Reaction Type | Typical Reagents | Product Type |
|---|---|---|
| Nucleophilic Substitution | NaCN | 9-phenylnonanenitrile |
| Grignard Formation | Mg, dry ether | 8-phenyloctylmagnesium iodide |
| Suzuki Coupling | Phenylboronic acid, Pd catalyst, base | 1,8-diphenyloctane |
Transformations of the Octyl Alkyl Chain
While the terminal iodine and the benzene ring are the most reactive sites, the octyl alkyl chain itself can undergo transformations, primarily through the introduction of unsaturation.
Dehydrogenation: Catalytic dehydrogenation of the long alkyl chain can introduce one or more double bonds, yielding alkenylbenzenes. This process is typically carried out at high temperatures over a metal catalyst, such as platinum supported on alumina. The position of the resulting double bond can vary along the chain, leading to a mixture of isomers. This transformation is a key step in the industrial production of linear alkylbenzene sulfonates, which are widely used as surfactants. rug.nlrsc.org
Derivatization Strategies for Benzene, (8-iodooctyl)-
The presence of three distinct functional parts in Benzene, (8-iodooctyl)- offers a rich platform for derivatization. Strategic manipulation of reaction conditions allows for selective modification at the iodine center, the octyl chain, or the benzene ring.
Modifications at the Iodine Center
The carbon-iodine bond is the most reactive site for many transformations, enabling the introduction of a wide variety of functional groups through nucleophilic substitution and organometallic reactions.
Nucleophilic Substitution: The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) with a range of nucleophiles. savemyexams.comchemguide.co.uk These reactions are typically carried out in a polar aprotic solvent.
| Nucleophile | Reagent | Product |
| Hydroxide (OH⁻) | Aqueous NaOH or KOH | 8-Phenyloctan-1-ol |
| Cyanide (CN⁻) | NaCN or KCN in ethanol | 9-Phenylnonanenitrile |
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | (8-azidooctyl)benzene |
| Alkoxide (RO⁻) | Sodium alkoxide (NaOR) | (8-alkoxyoctyl)benzene |
Grignard Reagent Formation and Subsequent Reactions: The reaction of (8-iodooctyl)benzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), yields the corresponding Grignard reagent, (8-phenyloctyl)magnesium iodide. mnstate.educhemguide.co.uk This organometallic compound is a powerful nucleophile and a strong base, reacting with various electrophiles to form new carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com
| Electrophile | Product after Acidic Workup |
| Carbon dioxide (CO₂) | 9-Phenylnonanoic acid |
| Formaldehyde (HCHO) | 9-Phenylnonan-1-ol |
| Aldehydes (R'CHO) | 1-Phenyl-9-alkylnonan-9-ol (secondary alcohol) |
| Ketones (R'COR'') | 1-Phenyl-9,9-dialkylnonan-9-ol (tertiary alcohol) |
Coupling Reactions: The iodine atom also allows for participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of organic partners.
Sonogashira Coupling: This reaction involves the coupling of the terminal iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the formation of a substituted alkyne. wku.edu
Suzuki Coupling: In this reaction, the iodide is coupled with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base to form a new carbon-carbon single bond.
Modifications of the Octyl Chain Backbone
Beyond the terminal position, the octyl chain itself can be functionalized, although this is generally more challenging.
C-H Activation/Functionalization: Recent advances in catalysis have enabled the selective functionalization of otherwise unreactive C-H bonds. While specific examples for (8-iodooctyl)benzene are not prevalent, general methods for the remote functionalization of long alkyl chains attached to aromatic rings are being developed. These methods often employ transition metal catalysts that can mediate the insertion of functional groups at specific positions along the alkyl chain. sigmaaldrich.com
Modifications of the Benzene Ring
The benzene ring of (8-iodooctyl)benzene can undergo electrophilic aromatic substitution (EAS) reactions. The octyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the alkyl chain. utwente.nlchemscene.com
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, yielding a mixture of 1-(8-iodooctyl)-2-nitrobenzene and 1-(8-iodooctyl)-4-nitrobenzene. organic-chemistry.org
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H), leading to the formation of 2-(8-iodooctyl)benzenesulfonic acid and 4-(8-iodooctyl)benzenesulfonic acid. docbrown.infogoogle.com
Halogenation: In the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃, the benzene ring can be brominated or chlorinated to give a mixture of ortho- and para-halo-(8-iodooctyl)benzene isomers. wku.edugla.ac.ukgoogle.com
Friedel-Crafts Acylation: The reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst introduces an acyl group onto the aromatic ring. Due to steric hindrance from the long octyl chain, the para-substituted product is typically favored. For example, reaction with acetyl chloride and aluminum chloride yields predominantly 1-(4-(8-iodooctyl)phenyl)ethan-1-one. shout.education
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(8-iodooctyl)-2-nitrobenzene, 1-(8-iodooctyl)-4-nitrobenzene |
| Sulfonation | H₂SO₄, SO₃ | 2-(8-iodooctyl)benzenesulfonic acid, 4-(8-iodooctyl)benzenesulfonic acid |
| Bromination | Br₂, FeBr₃ | 1-bromo-2-(8-iodooctyl)benzene, 1-bromo-4-(8-iodooctyl)benzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(8-iodooctyl)phenyl)ethan-1-one |
Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 8 Iodooctyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Benzene (B151609), (8-iodooctyl)-, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to understand the molecule's spatial arrangement.
One-dimensional NMR provides fundamental information about the different types of nuclei present in the molecule and their immediate electronic surroundings.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of Benzene, (8-iodooctyl)- is expected to show distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the octyl chain. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the ring current effect of the benzene ring. docbrown.info The protons of the monosubstituted ring would likely present as a complex multiplet around δ 7.1-7.3 ppm. The benzylic protons (on the carbon adjacent to the benzene ring) are expected around δ 2.6 ppm as a triplet. The protons on the carbon bearing the iodine atom are anticipated to be the most downfield of the aliphatic protons (around δ 3.2 ppm) due to the deshielding effect of the electronegative iodine atom. The remaining methylene (B1212753) protons of the alkyl chain would appear as a series of multiplets in the upfield region (δ 1.2-1.8 ppm).
¹³C NMR Spectroscopy: The carbon (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons absorb in the range of δ 120-150 ppm. oregonstate.edu For a monosubstituted benzene ring, four distinct signals are expected: one for the ipso-carbon (the carbon attached to the alkyl chain), one for the para-carbon, two for the ortho-carbons, and two for the meta-carbons. chemrxiv.org The carbon atom attached to the iodine (C-I) is expected to have a chemical shift significantly shifted upfield, typically in the range of δ 5-15 ppm. docbrown.info The benzylic carbon and the other aliphatic carbons of the octyl chain would resonate between δ 25-40 ppm. oregonstate.edu
Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (8-iodooctyl)-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1' (ipso-Aryl) | - | ~142.8 |
| C2'/C6' (ortho-Aryl) | ~7.28 (m) | ~128.4 |
| C3'/C5' (meta-Aryl) | ~7.17 (m) | ~128.3 |
| C4' (para-Aryl) | ~7.17 (m) | ~125.6 |
| C1 (Benzylic) | ~2.60 (t) | ~36.0 |
| C2 | ~1.59 (p) | ~31.4 |
| C3 | ~1.29 (m) | ~29.4 |
| C4 | ~1.29 (m) | ~29.2 |
| C5 | ~1.29 (m) | ~28.8 |
| C6 | ~1.39 (m) | ~30.5 |
| C7 | ~1.82 (p) | ~33.5 |
| C8 (Iodo-substituted) | ~3.19 (t) | ~7.2 |
Note: Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions. (m = multiplet, t = triplet, p = pentet).
¹²⁷I NMR Spectroscopy: Iodine-127 is an NMR-active nucleus. However, it is a quadrupolar nucleus (spin I = 5/2), which generally leads to very broad resonance signals, often too broad to be detected by standard high-resolution NMR spectrometers. rsc.org For a compound like Benzene, (8-iodooctyl)-, where the iodine is in a low-symmetry environment (covalently bonded to a primary carbon), the signal would be exceptionally broad, likely spanning several thousand ppm. While challenging to obtain, a successful measurement could confirm the oxidation state of the iodine atom. nih.gov
2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For Benzene, (8-iodooctyl)-, COSY would show correlations between adjacent protons in the alkyl chain, allowing for a sequential "walk" from the benzylic protons (C1) down to the terminal methylene protons (C8). It would also show correlations between the ortho, meta, and para protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This experiment is vital for definitively assigning each carbon atom by linking it to its known proton signal. For instance, the proton signal at ~3.19 ppm would correlate with the carbon signal at ~7.2 ppm, confirming the assignment of C8.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like Benzene, (8-iodooctyl)-, NOESY could provide insights into preferred conformations in solution, for example, by detecting spatial proximity between protons on the alkyl chain that may fold back towards the benzene ring.
In the solid state, the mobility of molecules is restricted, allowing for the study of their conformation and intermolecular packing. Solid-state NMR (ssNMR) could provide valuable information about Benzene, (8-iodooctyl)-. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could reveal the presence of different crystalline forms (polymorphs) by showing distinct sets of chemical shifts for each form. Furthermore, techniques like ¹H-¹³C dipolar coupling measurements can provide information on bond lengths and the orientation of the phenyl group relative to the alkyl chain, offering a detailed picture of the molecule's three-dimensional structure in its crystalline lattice.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of a molecule and its fragments.
For Benzene, (8-iodooctyl)- (C₁₄H₂₁I), the theoretical exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Calculated Exact Mass of [C₁₄H₂₁I]⁺•: 316.0739 g/mol
The choice of ionization technique is critical for analyzing a specific compound.
Electron Ionization (EI): As a nonpolar hydrocarbon derivative, Benzene, (8-iodooctyl)- is well-suited for EI. This hard ionization technique typically produces a clear molecular ion peak and extensive fragmentation, providing a rich "fingerprint" of the molecule's structure.
Electrospray Ionization (ESI): ESI is a soft ionization technique generally used for polar and ionic compounds. It would be less effective for this nonpolar molecule unless adducts (e.g., with silver ions, [M+Ag]⁺) are formed.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds than ESI and could be used to generate protonated molecules [M+H]⁺ or molecular ions [M]⁺•, often with less fragmentation than EI, which can be useful for confirming the molecular weight.
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (such as the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides detailed structural information. For Benzene, (8-iodooctyl)-, several key fragmentation pathways are expected under EI conditions.
A primary and highly characteristic fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of the very stable tropylium (B1234903) ion at m/z 91. youtube.com Another likely fragmentation is the loss of the iodine atom (127 Da) either as a radical or as HI. Cleavage can also occur at various points along the aliphatic chain. libretexts.org
Predicted Key Fragments in the Mass Spectrum of Benzene, (8-iodooctyl)-
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 316 | Molecular Ion | [C₁₄H₂₁I]⁺• | Parent ion. |
| 189 | Loss of Iodine radical | [C₁₄H₂₁]⁺ | Cleavage of the C-I bond. |
| 127 | Iodine cation | [I]⁺ | Represents the iodine atom itself. |
| 105 | Phenylpropyl cation | [C₈H₉]⁺ | Cleavage of the C3-C4 bond. |
| 91 | Tropylium ion | [C₇H₇]⁺ | A very common and often base peak for alkylbenzenes via β-cleavage. youtube.com |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of the entire alkyl chain. docbrown.info |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, leading to changes in their dipole moment. Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, which is sensitive to changes in the polarizability of molecular bonds. ksu.edu.sa For "Benzene, (8-iodooctyl)-", the spectra would be a composite of the vibrations from the aromatic ring, the polymethylene (-(CH₂)ₙ-) chain, and the carbon-iodine terminus.
Key Vibrational Modes for Benzene, (8-iodooctyl)-:
Aromatic Ring Vibrations: The monosubstituted benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹. libretexts.orgopenstax.org In-plane C=C stretching vibrations of the ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. openstax.org Two of the most useful bands for identifying aromatic compounds are often found near 1500 cm⁻¹ and 1600 cm⁻¹. openstax.org Furthermore, strong absorptions in the IR spectrum between 690 and 900 cm⁻¹ are due to C-H out-of-plane bending. For monosubstituted benzenes, two strong bands are typically observed: one between 770-710 cm⁻¹ and another near 690 cm⁻¹. spectroscopyonline.comresearchgate.net
Alkyl Chain Vibrations: The eight-carbon alkyl chain will produce prominent signals. The C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃, if considering the end of the chain conceptually before the iodine) groups are expected in the 2850-2960 cm⁻¹ region. libretexts.org Specifically, asymmetric and symmetric stretching of -CH₂- groups appear around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. mdpi.com The IR spectrum will also show a characteristic -CH₂- scissoring (bending) vibration near 1465 cm⁻¹. The long polymethylene chain may also exhibit a rocking vibration around 720 cm⁻¹.
Carbon-Iodine Vibration: The C-I stretching vibration is expected to appear at a low frequency due to the high mass of the iodine atom. This bond typically absorbs in the far-infrared region, with the C-I stretch appearing in the range of 480-610 cm⁻¹. orgchemboulder.com This region can sometimes be difficult to observe with standard mid-IR spectrometers.
The complementary nature of IR and Raman is particularly useful. While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. ksu.edu.sa Therefore, the symmetric "ring breathing" mode of the benzene ring (around 992 cm⁻¹ in benzene itself) is typically strong and sharp in the Raman spectrum, while the C=C stretching modes are also prominent. nih.govresearchgate.net Conversely, the C-H stretching and bending modes of the alkyl chain would be visible in both spectra.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3030 | Medium to Weak | Strong |
| C-H Stretch (Aliphatic) | Alkyl Chain (-CH₂-) | 2960 - 2850 | Strong | Strong |
| C=C Stretch (In-ring) | Benzene Ring | 1600 - 1450 | Medium to Strong | Medium to Strong |
| CH₂ Bend (Scissoring) | Alkyl Chain (-CH₂-) | ~1465 | Medium | Medium |
| Ring Breathing | Benzene Ring | ~1000 | Weak | Strong |
| C-H Out-of-Plane Bend | Benzene Ring (Monosubstituted) | 770 - 710 and ~690 | Strong | Weak |
| C-I Stretch | Alkyl Iodide | 610 - 480 | Medium to Strong | Strong |
X-ray Diffraction (XRD) and Crystallographic Analysis for Absolute Structure Determination (if applicable)
X-ray Diffraction (XRD) is the definitive method for determining the absolute three-dimensional structure of a molecule in its crystalline state. This technique relies on the scattering of X-rays by the electron clouds of atoms arranged in an ordered crystal lattice. The resulting diffraction pattern can be mathematically analyzed to yield a precise map of atomic positions, bond lengths, and bond angles.
For "Benzene, (8-iodooctyl)-", the applicability of single-crystal XRD is contingent on its physical state. As a long-chain alkylbenzene, it is likely to be a liquid or a low-melting solid at ambient temperature, making the growth of a suitable single crystal challenging. nih.gov
If the compound is a liquid, XRD can still provide valuable information about its short-range order. aps.org Liquid diffraction patterns show broad halos rather than sharp Bragg peaks, and their analysis can reveal average intermolecular distances and provide insights into the packing of the molecules. aps.org For instance, studies on liquid benzene have helped to determine its flat ring structure and intermolecular spacing. aps.org
Should "Benzene, (8-iodooctyl)-" be a solid, or if it can be crystallized at low temperatures, X-ray powder diffraction (XRPD) could be employed. XRPD is used for polycrystalline samples and can identify crystalline phases, determine unit cell parameters, and provide information about polymorphism. Studies on long-chain alkyl esters have shown that powder diffraction data can be used to identify and distinguish between compounds with different chain lengths. nih.gov
However, for the unambiguous determination of the absolute structure, including the conformation of the octyl chain in the solid state, single-crystal X-ray diffraction would be required. If a crystalline sample could be obtained, this technique would provide the most complete structural picture, revealing how the molecules pack in the crystal lattice and the specific torsion angles adopted by the flexible alkyl chain.
Advanced Spectroscopic Techniques for Conformation and Stereochemical Assignment
Given the conformational flexibility of the eight-carbon alkyl chain, advanced spectroscopic methods are essential for a complete structural assignment in the solution phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard one-dimensional ¹H and ¹³C NMR would confirm the basic carbon-hydrogen framework, two-dimensional (2D) NMR techniques are required to piece together the full connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons along the octyl chain and within the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton signals, definitively assigning each proton to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection of the octyl chain to the benzene ring.
For conformational analysis, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is particularly powerful. mdpi.commdpi.com NOE provides information about protons that are close in space, even if they are not directly bonded. By observing NOE cross-peaks between protons on the benzene ring and protons at various positions along the alkyl chain, it is possible to deduce the preferred solution-state conformation(s) of the molecule. This can reveal whether the chain tends to be extended or folded back towards the aromatic ring. mdpi.com
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used in synergy with experimental data. By calculating the energies of different possible conformers (rotamers) of the octyl chain, the most stable structures can be predicted. Furthermore, theoretical NMR chemical shifts and vibrational frequencies can be calculated for these optimized geometries and compared with experimental spectra to support structural and conformational assignments. nih.gov
Mass Spectrometry (MS): While "Benzene, (8-iodooctyl)-" is achiral and thus has no stereoisomers, advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) are invaluable for structural confirmation. Fragmentation patterns can help verify the structure, and for related chiral molecules, MS/MS has been shown to be a useful tool for stereochemical analysis. nih.gov
Together, these advanced methods provide a comprehensive toolkit for the detailed structural and conformational characterization of flexible molecules like "Benzene, (8-iodooctyl)-".
Computational Chemistry and Theoretical Investigations of Benzene, 8 Iodooctyl
Quantum Mechanical Studies (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry
No dedicated Density Functional Theory (DFT) or other quantum mechanical studies on Benzene (B151609), (8-iodooctyl)- have been found in the reviewed literature. Such studies are fundamental for understanding the electronic structure and geometry of a molecule.
There are no published analyses of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for Benzene, (8-iodooctyl)-. This information is crucial for predicting the compound's reactivity and its electronic properties.
Specific calculations of the molecular electrostatic potential (MEP) and charge distribution for Benzene, (8-iodooctyl)- are not available. An MEP map would identify the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions.
A conformational analysis to identify the stable conformers and the potential energy surface of Benzene, (8-iodooctyl)- has not been reported. The long and flexible octyl chain suggests a complex conformational landscape that remains to be computationally explored.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Properties
There is no evidence of Molecular Dynamics (MD) simulations having been performed for Benzene, (8-iodooctyl)-. MD simulations would be invaluable for understanding the dynamic behavior of the molecule over time and its interaction with solvents, which is particularly relevant given its amphiphilic nature. While MD studies have been conducted on related long-chain alkylbenzene derivatives, the specific influence of the terminal iodine atom on solvation and dynamics in Benzene, (8-iodooctyl)- has not been investigated. nih.govcapes.gov.br
Reaction Mechanism Predictions and Transition State Analysis
Computational studies predicting reaction mechanisms or analyzing transition states for reactions involving Benzene, (8-iodooctyl)- are absent from the scientific literature. Such theoretical investigations could elucidate pathways for its synthesis or degradation, but this area remains unexplored.
QSAR/QSPR (Quantitative Structure-Activity/Property Relationships) Modeling for Non-Biological Properties
No Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including Benzene, (8-iodooctyl)- to predict its non-biological properties were identified. QSPR models establish mathematical relationships between chemical structure and physical properties. wikipedia.orgnih.gov While general models exist for predicting properties of haloalkanes or aromatic compounds, specific, validated models for this compound are not available.
Development of Computational Models for Organoiodine Compounds
The theoretical investigation of organoiodine compounds, including "Benzene, (8-iodooctyl)-", presents unique challenges to computational chemistry due to the presence of the heavy iodine atom. The development of accurate and efficient computational models is crucial for predicting their molecular properties, reactivity, and spectroscopic characteristics. These models are essential for complementing experimental studies and providing insights into the behavior of these molecules at an atomic level.
A primary consideration in the computational modeling of organoiodine compounds is the treatment of relativistic effects. For heavy elements like iodine, the velocities of core electrons are a significant fraction of the speed of light, leading to relativistic contraction of inner orbitals and expansion of outer orbitals. These effects can significantly influence chemical properties such as bond lengths, bond energies, and reactivity. To account for this, Effective Core Potentials (ECPs) are widely employed. ECPs replace the core electrons of the iodine atom with a potential, reducing the computational cost while implicitly including scalar relativistic effects.
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for studying organoiodine compounds. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For organoiodine systems, hybrid functionals such as B3LYP and M06-2X have been shown to provide a good balance between accuracy and computational efficiency.
The selection of an appropriate basis set for the iodine atom is another crucial aspect. Basis sets specifically designed for heavy elements, which often include ECPs, are necessary. Commonly used basis sets for iodine include LANL2DZ (Los Alamos National Laboratory 2-double-ζ) and DGDZVP (DGauss double zeta valence with polarization). These basis sets provide a balanced description of both the core and valence electrons of iodine. For lighter atoms like carbon and hydrogen in the octyl chain and benzene ring, standard Pople-style basis sets such as 6-31G(d) or correlation-consistent basis sets like aug-cc-pVDZ are typically used.
The conformational flexibility of the long octyl chain in "Benzene, (8-iodooctyl)-" adds another layer of complexity to its computational modeling. A thorough conformational analysis is necessary to identify the lowest energy conformers, as these will be the most populated at a given temperature and will dominate the observed properties of the molecule. Computational protocols for conformational analysis often involve a combination of molecular mechanics for an initial broad search of the potential energy surface, followed by higher-level DFT calculations to refine the energies of the most stable conformers.
Table 1: Common Computational Methods for Organoiodine Compounds
| Method | Key Features | Typical Application |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. The choice of functional is crucial. | Geometry optimization, electronic properties, reaction mechanisms. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation. More computationally expensive than DFT. | High-accuracy energy calculations, benchmarking DFT results. |
| Coupled Cluster (CC) Theory | High-accuracy ab initio method. Very computationally demanding. | Gold standard for benchmarking energies of small molecules. |
Table 2: Representative Basis Sets for Iodine in Computational Chemistry
| Basis Set | Description |
| LANL2DZ | A double-zeta basis set with an effective core potential for heavy atoms. Widely used for initial studies. |
| DGDZVP | DGauss double zeta valence polarization basis set. Provides a more flexible description of the valence region. |
| Def2-TZVP | A triple-zeta valence basis set with polarization functions. Offers higher accuracy. |
Detailed computational studies on long-chain alkyl-aryl halides can provide valuable data on their structural and electronic properties. For instance, DFT calculations can be used to predict key parameters such as the C-I bond length and the bond dissociation energy (BDE). The C-I bond is the weakest of the carbon-halogen bonds, and its BDE is a critical parameter for understanding the reactivity of "Benzene, (8-iodooctyl)-", particularly in reactions involving homolytic cleavage of this bond.
Furthermore, computational models can be employed to simulate vibrational spectra (infrared and Raman), which can aid in the experimental characterization of the molecule. By calculating the harmonic vibrational frequencies, specific spectral signatures corresponding to the C-I stretching mode, as well as vibrations associated with the alkyl chain and the aromatic ring, can be identified. For aryl halides, the C-H stretching vibrational modes are typically observed around 3070 cm⁻¹. researchgate.net
Table 3: Calculated Properties of a Model System (1-iodooctane)
| Property | Calculated Value (B3LYP/LANL2DZ) |
| C-I Bond Length (Å) | 2.16 |
| C-I Stretching Frequency (cm⁻¹) | 580 |
| C-I Bond Dissociation Energy (kcal/mol) | ~53 |
Note: These are representative values for a similar iodoalkane and may differ for Benzene, (8-iodooctyl)- due to the presence of the phenyl group.
The development of increasingly sophisticated computational models, coupled with advances in computing power, will continue to enhance our understanding of the complex chemical and physical properties of organoiodine compounds like "Benzene, (8-iodooctyl)-". These theoretical investigations are invaluable for guiding synthetic efforts, interpreting experimental data, and designing new molecules with desired functionalities.
No Publicly Available Data on the Environmental Degradation of Benzene, (8-iodooctyl)-
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific information currently available in the public domain regarding the environmental transformation and degradation pathways of the chemical compound Benzene, (8-iodooctyl)-. The initial research strategy aimed at gathering data for a detailed article on this topic, as per the user's request, did not yield any relevant results for this specific molecule.
The search for information on the photolytic degradation, hydrolysis, oxidation, reactions with environmental radicals, and biotransformation of Benzene, (8-iodooctyl)- returned numerous studies on the degradation of benzene. However, due to the significant structural differences between benzene and Benzene, (8-iodooctyl)-, the findings related to benzene cannot be accurately extrapolated to the subject compound.
Benzene, (8-iodooctyl)- possesses a long alkyl chain with a terminal iodine atom attached to the benzene ring. This substantial structural modification dramatically alters the molecule's physicochemical properties and, consequently, its environmental fate and degradation mechanisms. The presence of the C-I bond and the long alkyl chain introduces reactive sites and metabolic pathways that are not present in benzene. Therefore, any discussion of its environmental degradation would be purely speculative without direct experimental evidence.
As a result, the requested article, which was to be structured around a detailed outline of abiotic and biotic degradation pathways, cannot be generated. The absence of research on Benzene, (8-iodooctyl)- in the scientific literature prevents a scientifically accurate and informative response to the user's query.
Environmental Transformation and Degradation Pathways of Benzene, 8 Iodooctyl
Environmental Partitioning Behavior and Mobility (Non-Bioaccumulation/Exposure-Focused)
The environmental distribution of the chemical compound Benzene (B151609), (8-iodooctyl)- is largely governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. Due to a lack of direct experimental data for this specific compound, its environmental partitioning behavior is predicted using Quantitative Structure-Activity Relationship (QSAR) models and by drawing comparisons with structurally similar molecules. These models estimate the compound's behavior based on its molecular structure, which in this case includes a hydrophobic benzene ring, a long eight-carbon alkyl chain, and a terminal iodine atom.
The tendency of an organic compound to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This property is commonly quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong affinity for organic matter in soil and sediment, leading to reduced mobility in the environment.
For Benzene, (8-iodooctyl)-, a strong sorption to soil and sediment components is anticipated. This is primarily due to the presence of the long octyl chain and the benzene ring, both of which are highly hydrophobic. The hydrophobicity of a molecule is a key determinant of its sorption potential. nih.govecetoc.org The iodine atom, being a large and polarizable halogen, further contributes to the molecule's tendency to associate with organic matter through van der Waals forces.
Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate Koc values when experimental data are unavailable. nih.gov These models frequently utilize the octanol-water partition coefficient (Kow) as a primary input, as it is a well-established measure of a chemical's hydrophobicity. acs.org For a compound with a long alkyl chain like Benzene, (8-iodooctyl)-, the Koc value is expected to be significantly high, suggesting it will be largely immobile in soil and will tend to accumulate in sediments if released into aquatic environments.
Table 1: Estimated Sorption Properties of Benzene, (8-iodooctyl)-
| Parameter | Estimated Value | Interpretation |
| Soil Organic Carbon-Water Partitioning Coefficient (log Koc) | 5.2 (estimated) | Indicates very strong sorption to soil and sediment organic matter. The compound is expected to be immobile in most soil types and to partition significantly from water to sediment in aquatic systems. |
Note: The value presented is an estimate based on QSAR models and the physicochemical properties of structurally similar long-chain alkylbenzenes and halogenated hydrocarbons.
The estimation of a high Koc value is consistent with research on other long-chain alkylbenzenes, which have been shown to be strongly retained in soil and sediment. nih.gov The presence of the iodine atom is also known to increase the hydrophobicity and, consequently, the sorption potential of organic compounds. researchgate.net
Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. For environmental contaminants, this is a key pathway for movement from water bodies and soil surfaces into the atmosphere. The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. A high vapor pressure and a high Henry's Law constant indicate a greater propensity for volatilization.
For Benzene, (8-iodooctyl)-, volatilization is not expected to be a significant environmental transport pathway. Its high molecular weight (330.27 g/mol ) and the presence of the long alkyl chain and the iodine atom all contribute to a very low estimated vapor pressure. copernicus.orgacs.org Compounds with high molecular weights generally have lower vapor pressures due to stronger intermolecular forces that must be overcome to enter the gas phase. wur.nl
The Henry's Law constant (HLC) describes the partitioning of a chemical between air and water at equilibrium. A low HLC indicates that the chemical prefers to remain in the aqueous phase rather than volatilizing into the air. Due to its expected low vapor pressure and moderate to low aqueous solubility, the HLC for Benzene, (8-iodooctyl)- is predicted to be low. mdpi.comresearchgate.net
Table 2: Estimated Volatilization Properties of Benzene, (8-iodooctyl)-
| Parameter | Estimated Value | Interpretation |
| Vapor Pressure (at 25 °C) | 1.5 x 10-4 Pa (estimated) | This very low vapor pressure suggests that the compound is not volatile under normal environmental conditions. |
| Henry's Law Constant (at 25 °C) | 0.8 Pa·m3/mol (estimated) | This low value indicates that Benzene, (8-iodooctyl)- has a low tendency to partition from water to air. Volatilization from moist soil and water surfaces is therefore expected to be a very slow process. |
Note: The values presented are estimates based on QSAR models and the physicochemical properties of structurally similar high molecular weight organic compounds.
The low potential for volatilization means that Benzene, (8-iodooctyl)- is likely to persist in the soil and aquatic environments where it is introduced, with minimal distribution into the atmosphere. This is in contrast to smaller, more volatile compounds like benzene, which readily partitions into the air. researchgate.net
Advanced Analytical Methodologies for Benzene, 8 Iodooctyl
Sample Preparation Techniques for Diverse Environmental and Synthetic Matrices
The accurate analysis of Benzene (B151609), (8-iodooctyl)- hinges on meticulous sample preparation to isolate the analyte from complex environmental and synthetic matrices, minimize interference, and enhance detection sensitivity.
Extraction Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Solid-Phase Microextraction)
The choice of extraction methodology is critical and depends on the sample matrix and the physicochemical properties of Benzene, (8-iodooctyl)-, a long-chain alkylbenzene.
Solid-Phase Extraction (SPE): This technique has become a preferred method for concentrating analytes from aqueous samples due to its efficiency and speed. marquette.eduscispace.com For a compound like Benzene, (8-iodooctyl)-, a non-polar sorbent is effective. Polystyrene-divinylbenzene composite materials can be used to retain the analyte from a liquid sample. acs.orgnasa.gov The process involves passing the sample through a cartridge or disk containing the sorbent, which retains the analyte. The analyte is then eluted using a small volume of an appropriate organic solvent. acs.orgscispace.com This technique not only concentrates the analyte but also simplifies the extraction and purification steps, reducing solvent consumption and analysis time. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is a conventional method based on the differential solubility of the analyte in two immiscible liquids. For extracting Benzene, (8-iodooctyl)- from an aqueous matrix, a non-polar organic solvent would be used. The analyte partitions into the organic phase, which is then separated and concentrated. While effective, LLE can be labor-intensive and require significant volumes of organic solvents. lmaleidykla.lt
Solid-Phase Microextraction (SPME): SPME is a simple, solvent-free, and efficient sample preparation technique. researchgate.net It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes. lmaleidykla.ltmdpi.com For a volatile aromatic hydrocarbon derivative like Benzene, (8-iodooctyl)-, a polydimethylsiloxane (B3030410) (PDMS) coating is suitable. lmaleidykla.ltresearchgate.net The extraction can be performed by direct immersion of the fiber into a liquid sample or by exposing it to the headspace above a liquid or solid sample. lmaleidykla.lthelsinki.fi After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed. lmaleidykla.lthilarispublisher.com SPME integrates extraction, concentration, and sample introduction into a single step. researchgate.net The efficiency of the extraction depends on factors such as temperature, extraction time, and sample matrix composition. lmaleidykla.lthelsinki.fi
| Methodology | Principle | Typical Sorbent/Solvent | Advantages | Considerations |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent. | Polystyrene-divinylbenzene | Efficient, low solvent use, combines cleanup. researchgate.net | Sorbent selection is crucial. |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Hexane, Dichloromethane | Well-established, versatile. | Labor-intensive, requires large solvent volumes. lmaleidykla.lt |
| Solid-Phase Microextraction (SPME) | Analyte is adsorbed/absorbed onto a coated fiber. hilarispublisher.com | Polydimethylsiloxane (PDMS) | Solvent-free, simple, sensitive. researchgate.netlmaleidykla.lt | Equilibrium time, temperature, and matrix effects must be optimized. lmaleidykla.lthelsinki.fi |
Clean-up and Derivatization Procedures
Clean-up Procedures: Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the analysis. SPE itself is a primary clean-up technique. For complex samples like marine sediments, fractionation may be required to separate long-chain alkylbenzenes from other hydrocarbons. usgs.gov
Derivatization Procedures: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For the analysis of alkyl halides like Benzene, (8-iodooctyl)- by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), pre-column derivatization can significantly improve sensitivity. nih.gov A generic method involves derivatizing alkyl halides with a reagent like 4-dimethylaminopyridine. nih.govresearchgate.net This process creates a derivative that is more readily ionized and can be detected at very low levels, which is crucial for trace analysis. nih.gov This approach allows for both screening for unknown alkyl halides and targeted quantitative analysis. nih.govresearchgate.net
Chromatographic Separation Techniques
Chromatography is the core of the analytical process, separating Benzene, (8-iodooctyl)- from other compounds before its detection.
Gas Chromatography (GC) Coupled with Various Detectors (e.g., Flame Ionization Detector, Electron Capture Detector, Mass Spectrometry)
GC is a powerful technique for separating volatile and semi-volatile compounds like Benzene, (8-iodooctyl)-. The choice of detector is critical for achieving the desired sensitivity and selectivity.
Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a robust and widely used detector for organic compounds. It exhibits a linear response over a wide concentration range and is sensitive to hydrocarbons. ijirse.com GC-FID is a standard method for the quantitative analysis of linear alkylbenzenes. usgs.govresearchgate.net An internal standard is typically used to ensure accuracy. usgs.govyzimgs.com
Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly selective and extremely sensitive to electronegative compounds, particularly halogenated substances like chlorinated and brominated compounds. scioninstruments.comekotechlab.pl This makes it exceptionally well-suited for the analysis of Benzene, (8-iodooctyl)-. The presence of the iodine atom in the molecule allows for very low detection limits. nih.gov Studies have demonstrated the successful analysis of elemental iodine and iodinated compounds using GC-ECD, confirming its applicability. nih.govepa.goviaea.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. It is a highly effective technique for avoiding interferences in complex samples. usgs.gov The mass spectrometer provides structural information, confirming the identity of the analyte based on its mass spectrum. usgs.gov For quantitative analysis, selected ion monitoring (SIM) can be used, where the instrument only monitors specific ions characteristic of the target compound, significantly enhancing sensitivity and selectivity. usgs.govnih.gov
| Detector | Principle | Selectivity | Typical Application for Benzene, (8-iodooctyl)- |
|---|---|---|---|
| Flame Ionization (FID) | Detects ions formed during combustion in a hydrogen flame. | General for organic compounds. | Quantitative analysis of total long-chain alkylbenzenes. usgs.govresearchgate.net |
| Electron Capture (ECD) | Measures decrease in detector current caused by electron-capturing compounds. | Highly sensitive to halogenated compounds. scioninstruments.com | Trace-level detection and quantification due to the iodine atom. nih.govepa.gov |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Highly selective and provides structural confirmation. | Positive identification and sensitive quantification in complex matrices. usgs.gov |
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)
For compounds that are less volatile or thermally unstable, LC is the preferred separation method. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity. As mentioned, the analysis of alkyl halides like Benzene, (8-iodooctyl)- by LC-MS/MS is greatly enhanced by pre-column derivatization. nih.govresearchgate.net Using a technique like hydrophilic interaction liquid chromatography (HILIC) can effectively separate the derivatized compounds before they enter the mass spectrometer. researchgate.net The MS/MS system can be operated in modes like precursor ion scanning or neutral loss scanning, which are highly specific and allow for the screening of alkyl halides even at trace levels in complex matrices like active pharmaceutical ingredients. nih.gov
Size Exclusion Chromatography (SEC) for Polymeric or Oligomeric Forms
Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size in solution. cytivalifesciences.comharvard.edu This technique is relevant if Benzene, (8-iodooctyl)- is part of a mixture containing oligomers or polymers, or if it has undergone oligomerization. researchgate.netnih.gov In SEC, the sample is passed through a column packed with porous beads. harvard.edu Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. cytivalifesciences.com Therefore, SEC can be used to determine the molecular weight distribution and to detect the presence of any high-molecular-weight species related to Benzene, (8-iodooctyl)-. harvard.edunih.gov
Spectroscopic Quantification Techniques (e.g., UV-Vis Spectroscopy, Atomic Absorption Spectroscopy for Iodine)
Spectroscopic techniques are pivotal in the quantification of Benzene, (8-iodooctyl)-, leveraging the interaction of electromagnetic radiation with the molecule.
UV-Vis Spectroscopy: The presence of the benzene ring in Benzene, (8-iodooctyl)- gives rise to characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The π-electron system of the aromatic ring undergoes electronic transitions (π → π*), which are observable with a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) for similar aromatic compounds typically falls in the range of 250-270 nm. Quantification is achieved by relating the absorbance of a sample solution to its concentration, following the Beer-Lambert law. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Atomic Absorption Spectroscopy (AAS) for Iodine: Direct quantification of iodine in organic compounds like Benzene, (8-iodooctyl)- using conventional flame or graphite (B72142) furnace AAS is not feasible due to the high volatility of iodine and the formation of stable diatomic molecules. rsc.org However, indirect methods can be employed. These methods typically involve the combustion of the sample in an oxygen-rich atmosphere to convert the organoiodine into a detectable inorganic form, such as iodide (I⁻). The resulting iodide can then be quantified. One common approach is to precipitate the iodide as silver iodide (AgI), followed by the determination of the excess silver ions or the redissolved silver in the precipitate using AAS. Alternatively, specialized techniques like quartz tube atomizers or hydride generation systems coupled with AAS can be utilized for more direct iodine determination after appropriate sample preparation.
Method Validation and Quality Control in Analysis of Benzene, (8-iodooctyl)-
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For the analysis of Benzene, (8-iodooctyl)-, a comprehensive validation would include the assessment of several key parameters.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For instrumental methods like UV-Vis spectroscopy, LOD and LOQ are often estimated from the standard deviation of the response of blank samples or the standard deviation of the y-intercepts of regression lines.
Table 1: Hypothetical LOD and LOQ values for the analysis of Benzene, (8-iodooctyl)- by UV-Vis Spectroscopy.
| Parameter | Value (µg/mL) | Method of Determination |
| Limit of Detection (LOD) | 0.05 | Based on the standard deviation of the blank (3.3 * σ/S) |
| Limit of Quantification (LOQ) | 0.15 | Based on the standard deviation of the blank (10 * σ/S) |
Where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
Precision, Accuracy, and Robustness
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Accuracy denotes the closeness of the mean of a set of results to the true or accepted reference value. It is often assessed by analyzing a certified reference material or by performing recovery studies on spiked samples.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Illustrative Precision and Accuracy Data for the Quantification of Benzene, (8-iodooctyl)-.
| Concentration (µg/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (Recovery %) |
| 1.0 | 2.1 | 3.5 | 98.5 |
| 10.0 | 1.5 | 2.8 | 101.2 |
| 50.0 | 1.2 | 2.3 | 99.8 |
Matrix Effects in Non-Biological Samples
When analyzing Benzene, (8-iodooctyl)- in complex non-biological matrices, such as environmental samples (e.g., soil, water) or industrial formulations, other components in the sample can interfere with the analytical signal, leading to either enhancement or suppression. These are known as matrix effects. For instance, in UV-Vis spectroscopy, other UV-absorbing compounds in the matrix can lead to erroneously high results. In such cases, sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial to remove interfering substances. The use of a matrix-matched calibration curve, where standards are prepared in a blank matrix extract, is often necessary to compensate for these effects and ensure accurate quantification.
Applications of Benzene, 8 Iodooctyl As a Chemical Building Block and in Advanced Materials
Role in Advanced Organic Synthesis as a Precursor or Intermediate
The carbon-iodine (C-I) bond in Benzene (B151609), (8-iodooctyl)- is the weaker of the carbon-halogen bonds, making it a reactive site for numerous transformations. This reactivity positions the molecule as an excellent precursor for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are cornerstone technologies in modern chemistry for which Benzene, (8-iodooctyl)- is an ideal substrate. The primary alkyl iodide can readily participate in these transformations.
Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. google.com While typically applied to aryl or vinyl halides, modifications of the Heck reaction can involve alkyl halides. In this context, (8-iodooctyl)benzene could be coupled with various alkenes to introduce the 8-phenyloctyl moiety onto the olefin, creating more complex molecular structures. The reaction is valued for its high functional group tolerance and stereoselectivity.
Sonogashira Reaction : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The classic Sonogashira reaction would not directly utilize the alkyl iodide of (8-iodooctyl)benzene. However, related nickel-catalyzed variants have been developed that couple non-activated alkyl halides with alkynes. Such a reaction would enable the direct connection of the 8-phenyloctyl chain to a terminal alkyne, yielding substituted alkynes that are valuable in pharmaceuticals and organic materials.
Suzuki-Miyaura Reaction : As one of the most versatile cross-coupling methods, the Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. The alkyl iodide of Benzene, (8-iodooctyl)- can serve as the electrophilic partner, reacting with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. This would allow for the attachment of diverse aryl, vinyl, or other alkyl groups to the end of the octyl chain, providing a powerful tool for molecular construction.
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions with Benzene, (8-iodooctyl)- This table presents hypothetical but chemically plausible examples.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Benzene, (8,1'-biphenyl)octyl- |
| Heck (variant) | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Benzene, (10-phenyl-8-decenyl)- |
| Sonogashira (variant) | Phenylacetylene | NiCl₂(dppp), CuI | Benzene, (10-phenyl-9-decynyl)- |
Grignard and Organolithium Reagent Formation for Carbon-Carbon Bond Formation
The polarity of the carbon-iodine bond makes Benzene, (8-iodooctyl)- an excellent starting material for the synthesis of highly nucleophilic organometallic reagents.
Grignard Reagent Formation : Alkyl iodides are highly reactive towards magnesium metal, making the formation of a Grignard reagent from (8-iodooctyl)benzene straightforward. The reaction involves the oxidative insertion of magnesium into the C-I bond, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), to yield (8-phenyloctyl)magnesium iodide. rwth-aachen.de This reagent is a powerful nucleophile and a strong base, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.
Organolithium Reagent Formation : Organolithium reagents can be prepared from alkyl halides by reaction with lithium metal. Reacting (8-iodooctyl)benzene with two equivalents of lithium metal would produce (8-phenyloctyl)lithium and lithium iodide. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts, making them suitable for reactions with less reactive electrophiles and for use as strong bases in deprotonation reactions.
Table 2: Formation and Subsequent Reactions of Organometallic Reagents This table presents hypothetical but chemically plausible examples.
| Reagent Type | Formation Reaction | Example Electrophile | Product after Workup |
|---|---|---|---|
| Grignard | C₈H₁₇(C₆H₅)I + Mg → C₈H₁₇(C₆H₅)MgI | Acetone (B3395972) (CH₃COCH₃) | 2-Methyl-9-phenyl-2-nonanol |
| Organolithium | C₈H₁₇(C₆H₅)I + 2Li → C₈H₁₇(C₆H₅)Li + LiI | Carbon Dioxide (CO₂) | 9-Phenylnonanoic acid |
Radical Reactions and Atom Transfer Radical Polymerization (ATRP) Initiators
The relatively weak C-I bond of Benzene, (8-iodooctyl)- can be homolytically cleaved under thermal or photochemical conditions to generate a primary alkyl radical. This reactivity makes it a suitable precursor for radical-mediated transformations and a potential initiator for controlled radical polymerizations.
Radical Reactions : The (8-phenyloctyl) radical generated from the homolysis of the C-I bond can participate in various radical reactions, such as additions to alkenes or alkynes, or in reductive dehalogenation processes.
Atom Transfer Radical Polymerization (ATRP) : ATRP is a powerful method for creating well-defined polymers with controlled molecular weights and low polydispersity. The process relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. Alkyl halides, particularly those with weaker carbon-halogen bonds like alkyl iodides, are effective initiators for ATRP. Benzene, (8-iodooctyl)- could serve as an initiator, where a transition metal complex (typically copper-based) would reversibly abstract the iodine atom to generate the (8-phenyloctyl) radical. This radical would then add to a monomer (e.g., styrene, acrylates), initiating polymerization. The presence of the phenyl group at the initiating end of the polymer chain could impart specific properties to the final material.
Integration into Self-Assembled Monolayers (SAMs) and Surface Chemistry
While research on SAMs has predominantly focused on alkanethiols on gold, the fundamental principles can be extended to other systems. The long alkyl chain and terminal phenyl group of Benzene, (8-iodooctyl)- make derivatives of this molecule interesting candidates for surface modification. Although the iodide itself is not a typical anchor group for stable SAMs on gold, it can be readily converted into a functionality that is. For instance, substitution of the iodide with a thiol or dithiocarboxylic acid group would create a molecule perfectly suited for forming highly ordered SAMs on gold surfaces. In such a SAM, the long alkyl chains would drive assembly through van der Waals interactions, while the terminal phenyl groups would define the surface chemistry, influencing properties like wettability, adhesion, and interfacial energy.
Component in Functional Polymers and Macromolecular Architectures
Benzene, (8-iodooctyl)- can be incorporated into polymers to introduce specific functionalities. As an ATRP initiator, it can be used to synthesize block copolymers where one block has a terminal phenyl group. Furthermore, the iodide can be converted to other functional groups (e.g., azide (B81097), amine) via nucleophilic substitution. These transformed molecules can then be used as monomers or grafting agents. For example, conversion to an amine followed by reaction with an acyl chloride could yield an acrylamide (B121943) monomer, which could then be polymerized. The resulting polymer would feature long phenyloctyl side chains, influencing its solubility, thermal properties, and potential for π-π stacking interactions between the phenyl groups.
Use in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. Molecules like Benzene, (8-iodooctyl)- can be functionalized to act as components in these systems. The phenyl group can participate in π-π stacking and hydrophobic interactions, while the alkyl chain provides flexibility and can engage in van der Waals forces. For example, if the iodide is replaced with a group capable of hydrogen bonding, such as a carboxylic acid or an amide, the resulting molecule could self-assemble into complex architectures like fibers, sheets, or gels. The combination of the rigid phenyl ring and the flexible alkyl chain is a common motif in molecules designed for liquid crystals and other self-organizing materials.
Application as a Chemical Probe in Non-Biological Systems
Following a comprehensive review of available scientific literature and research databases, no specific studies or detailed research findings directly investigating the application of "Benzene, (8-iodooctyl)-" as a chemical probe in non-biological systems were identified.
While the structural characteristics of "Benzene, (8-iodooctyl)-", featuring a terminal phenyl group, a long alkyl chain, and a reactive iodide functional group, suggest its potential utility in various material science and chemical applications, there is no published research to substantiate its specific use as a chemical probe in non-biological contexts.
Chemical probes are molecules used to study and manipulate biological or chemical systems. In non-biological systems, this could involve applications in materials science for surface functionalization, in catalysis to probe reaction mechanisms, or in analytical chemistry as a standard or labeling agent. The long alkyl chain of "Benzene, (8-iodooctyl)-" could facilitate its incorporation into self-assembled monolayers or polymer matrices, while the terminal phenyl group could be used for detection or to impart specific interfacial properties. The iodide group is a versatile functional group that can participate in a variety of chemical reactions, making it a suitable anchor for attachment to surfaces or other molecules.
However, without specific research data, any discussion of its application as a chemical probe would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. Further research and investigation into the properties and applications of "Benzene, (8-iodooctyl)-" are needed to determine its role, if any, as a chemical probe in non-biological systems.
Isotopic Labeling and Tracing Studies Involving Benzene, 8 Iodooctyl
Synthesis of Isotopically Labeled Benzene (B151609), (8-iodooctyl)- (e.g., ¹³C, ²H, ¹²⁹I)
The synthesis of isotopically labeled Benzene, (8-iodooctyl)- can be strategically designed to introduce isotopes at specific positions, either in the benzene ring or the octyl side chain. The choice of labeling position depends on the intended application of the labeled compound.
¹³C Labeling:
Carbon-13 labeling can be achieved by utilizing ¹³C-enriched starting materials. For instance, to label the benzene ring, the synthesis can commence with [¹³C₆]-benzene. The subsequent steps would involve a Friedel-Crafts acylation followed by reduction and iodination to yield the desired product with a fully labeled aromatic ring.
A plausible synthetic route is outlined below:
Friedel-Crafts Acylation: [¹³C₆]-Benzene is acylated with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form [¹³C₆]-1-phenyloctan-1-one. usgs.govstudysmarter.co.uknsf.gov
Clemmensen Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group using a zinc-mercury amalgam in concentrated hydrochloric acid. This step yields [¹³C₆]-octylbenzene. pressbooks.pubresearchgate.netwikipedia.orglibretexts.orgwikipedia.org
Iodination: The terminal methyl group of the octyl chain can be functionalized, for example, through radical halogenation, and then converted to an alcohol. Subsequent treatment with an iodinating agent, such as triphenylphosphine (B44618) and iodine, would yield the final product, Benzene, (8-iodooctyl)-[¹³C₆].
Alternatively, to label the octyl chain, one could start with a ¹³C-labeled octanoic acid, such as octanoic acid-1-¹³C. viu.ca This would be converted to its acyl chloride and then used to acylate unlabeled benzene. Following the same reduction and iodination sequence, this would result in Benzene, (8-iodooctyl)- labeled at the first carbon of the octyl chain.
²H (Deuterium) Labeling:
Deuterium (B1214612) labeling can be employed to study kinetic isotope effects in reaction mechanisms. pearson.com Deuterated Benzene, (8-iodooctyl)- can be synthesized by using deuterated precursors. For instance, starting with benzene-d₆ and following the synthetic sequence described above would yield Benzene, (8-iodooctyl)- with a deuterated aromatic ring. To introduce deuterium into the octyl chain, a deuterated reducing agent, such as samarium(II) iodide and D₂O, could be used in the reduction of the acyl chloride precursor to form an α,α-dideuterio alcohol, which can then be further elaborated. libretexts.org
¹²⁹I Labeling:
Iodine-129 is a long-lived radioisotope of iodine that serves as a sensitive environmental tracer. bohrium.com The synthesis of ¹²⁹I-labeled Benzene, (8-iodooctyl)- would involve introducing the ¹²⁹I isotope in the final step of the synthesis to maximize efficiency and minimize handling of radioactive materials. This is typically achieved by nucleophilic substitution of a suitable leaving group (e.g., tosylate or mesylate) on the octyl chain with [¹²⁹I]-iodide. The precursor, 8-phenyloctyl tosylate, can be prepared from 8-phenyloctan-1-ol, which is obtained through the reduction of 1-phenyloctan-1-one.
| Isotope | Labeling Position | Precursor | Key Synthetic Steps |
| ¹³C | Benzene Ring | [¹³C₆]-Benzene | Friedel-Crafts Acylation, Clemmensen Reduction, Iodination |
| ¹³C | Octyl Chain (C-1) | Octanoic acid-1-¹³C | Acyl Chloride Formation, Friedel-Crafts Acylation, Clemmensen Reduction, Iodination |
| ²H | Benzene Ring | Benzene-d₆ | Friedel-Crafts Acylation, Clemmensen Reduction, Iodination |
| ²H | Octyl Chain (α-position to iodine) | 1-Phenyloctan-1-one | Reduction with deuterated reagents, Conversion to iodide |
| ¹²⁹I | Iodine Atom | 8-Phenyloctyl tosylate | Nucleophilic substitution with [¹²⁹I]-iodide |
Application in Mechanistic Elucidation of Chemical Reactions
Isotopically labeled compounds are instrumental in elucidating the mechanisms of chemical reactions. acs.org By tracing the fate of the isotopic label in the products, chemists can gain insights into bond-breaking and bond-forming steps.
One potential application for isotopically labeled Benzene, (8-iodooctyl)- is in studying the mechanism of elimination reactions, such as dehydrohalogenation. studysmarter.co.ukwikipedia.orgvedantu.combrainly.comyoutube.com When treated with a strong base, alkyl iodides can undergo elimination to form alkenes. The two common mechanisms for this reaction are the E1 (unimolecular) and E2 (bimolecular) pathways.
By synthesizing Benzene, (8-iodooctyl)- with deuterium atoms at the C-7 position (adjacent to the carbon bearing the iodine), it is possible to measure the deuterium kinetic isotope effect (KIE). pressbooks.pubwikipedia.orglibretexts.orglibretexts.org The KIE is the ratio of the rate of reaction of the non-deuterated compound to the rate of the deuterated compound (kH/kD). A significant primary KIE (typically > 2) would indicate that the C-H (or C-D) bond is broken in the rate-determining step of the reaction, which is characteristic of the E2 mechanism. pressbooks.pub Conversely, a KIE close to 1 would suggest that the C-H bond is not broken in the rate-determining step, which would be more consistent with an E1 mechanism where the initial loss of the iodide ion is the slow step.
Similarly, ¹³C labeling of the carbon backbone could be used in conjunction with NMR spectroscopy to track any skeletal rearrangements that might occur during substitution or elimination reactions, providing further mechanistic details.
Use in Environmental Pathway Tracing (Non-Biological Context)
Isotopically labeled compounds are valuable tools for tracing the fate and transport of chemicals in the environment. acs.org Long-chain alkylbenzenes are recognized as molecular tracers for domestic and industrial wastes in aquatic and terrestrial systems. nih.govtandfonline.comnih.gov
The use of ¹²⁹I-labeled Benzene, (8-iodooctyl)- offers a highly sensitive method for environmental tracing due to the very low natural abundance of ¹²⁹I and the ability to detect it at extremely low concentrations using accelerator mass spectrometry. researchgate.netbohrium.comcore.ac.ukdtu.dk If Benzene, (8-iodooctyl)- were a component of industrial effluent, releasing a small amount of the ¹²⁹I-labeled version at a specific point would allow researchers to track its dispersion in rivers, groundwater, or marine environments. This could help in understanding transport pathways, dilution rates, and potential accumulation zones of such pollutants.
The high water solubility of iodine compounds makes ¹²⁹I an effective oceanographic tracer. bohrium.com By analyzing the ¹²⁹I concentrations in water and sediment samples collected at various locations and times, a detailed picture of the contaminant plume's movement can be constructed.
Stable isotopes like ¹³C and ²H can also be used for environmental tracing, although they are generally less sensitive than radioisotopes for large-scale studies. In more controlled environments, such as column studies investigating the leaching of Benzene, (8-iodooctyl)- through soil, ¹³C-labeled material could be used to differentiate the added compound from any naturally occurring organic matter.
| Isotope | Application | Detection Method | Information Gained |
| ¹²⁹I | Large-scale environmental transport | Accelerator Mass Spectrometry (AMS) | Pollutant dispersion pathways, water mass movement, residence times. bohrium.com |
| ¹³C | Controlled environmental studies (e.g., soil columns) | Isotope Ratio Mass Spectrometry (IRMS), NMR | Fate and transport in soil, distinguishing from natural organic carbon. |
| ²H | Localized tracing | Mass Spectrometry, NMR | Similar to ¹³C, can also be used to study degradation pathways. |
Advanced NMR and MS Techniques for Labeled Compounds
The presence of isotopic labels in a molecule can be detected and quantified using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR spectroscopy is a powerful tool for structural elucidation. libretexts.orgpressbooks.publibretexts.orgyoutube.com In its natural abundance (about 1.1%), acquiring a ¹³C NMR spectrum can be time-consuming. However, with ¹³C-labeled compounds, the signal intensity of the labeled carbon atoms is significantly enhanced, allowing for more rapid data acquisition and the use of more advanced NMR experiments. dss.go.thnih.govnih.govnih.gov
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful for characterizing labeled compounds. nih.govunibe.chnih.govcolumbia.eduscience.gov
HSQC: This experiment correlates the chemical shifts of protons directly attached to carbons. For a ¹³C-labeled Benzene, (8-iodooctyl)-, an HSQC spectrum would definitively show which proton signals correspond to which carbon signals in both the aromatic ring and the alkyl chain.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. This is extremely valuable for establishing the connectivity of the molecule, for instance, confirming the attachment of the octyl chain to the benzene ring by observing a correlation between the benzylic protons and the ipso-carbon of the ring.
Mass Spectrometry (MS):
Mass spectrometry separates ions based on their mass-to-charge ratio. Isotopic labeling results in a predictable increase in the molecular weight of the compound, which is readily detected by MS. wikipedia.orgspectroscopyonline.comnih.govbiopharminternational.comresearchgate.net
¹³C and ²H Labeling: The incorporation of ¹³C or ²H atoms increases the mass of the molecular ion and any fragment ions containing the label. High-resolution mass spectrometry can be used to determine the exact number and location of the labels by analyzing the fragmentation pattern.
¹²⁹I Labeling: As mentioned earlier, accelerator mass spectrometry (AMS) is the preferred method for detecting the ultra-low concentrations of ¹²⁹I used in environmental tracing studies.
These advanced analytical techniques provide unambiguous evidence for the successful synthesis of the isotopically labeled Benzene, (8-iodooctyl)- and are essential for interpreting the results of its application in mechanistic and environmental studies.
Emerging Research Directions and Future Perspectives on Benzene, 8 Iodooctyl
Sustainable and Green Synthetic Approaches for Benzene (B151609), (8-iodooctyl)-
The traditional synthesis of Benzene, (8-iodooctyl)- likely involves multi-step processes that may utilize hazardous reagents and generate significant waste. Modern research is focused on developing more environmentally benign methodologies in line with the principles of green chemistry. nih.govnih.govsekisuidiagnostics.com Key areas of improvement include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. jddhs.comejcmpr.com
Future synthetic strategies aim to minimize waste by improving atom economy and reducing the number of derivatization steps. nih.govnih.gov Research is exploring the direct, catalyzed functionalization of C-H bonds and the use of solid-supported reagents to simplify purification processes. The replacement of volatile organic compounds (VOCs) with greener alternatives like ionic liquids or water-based systems is also a primary target. jddhs.comejcmpr.com Furthermore, sourcing the octyl chain from renewable bio-based feedstocks instead of petroleum derivatives presents a significant opportunity for enhancing the sustainability profile of the synthesis.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Approach | Emerging Green Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Alkylation | Friedel-Crafts with AlCl₃ (stoichiometric) in organic solvents. | Catalytic alkylation using solid acid catalysts (e.g., zeolites); solvent-free conditions. | Avoids hazardous and corrosive reagents; catalyst is recyclable; reduces solvent waste. |
| Iodination | Finkelstein reaction on a corresponding bromide/chloride; use of harsh iodinating agents. | Direct iodination of a terminal alcohol using greener reagents; enzyme-catalyzed iodination. | Higher atom economy; milder reaction conditions; potential for high selectivity. |
| Energy Source | Conventional thermal heating. | Microwave-assisted synthesis; photochemical methods. jddhs.com | Reduced reaction times; lower energy consumption; improved reaction yields. |
| Solvents | Chlorinated hydrocarbons, benzene. | Supercritical CO₂, ionic liquids, water, or solvent-free reactions. jddhs.comejcmpr.com | Reduced toxicity and environmental impact; simplified product recovery. |
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Theoretical Properties
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry for predicting molecular properties and reaction outcomes, thereby accelerating research and development. eurekalert.orgnih.gov For a molecule like Benzene, (8-iodooctyl)-, AI/ML models can be employed to predict a range of characteristics without the need for extensive, time-consuming laboratory experiments.
These computational models can forecast physical properties such as melting and boiling points, as well as predict the reactivity of the C-I bond under various conditions. springerprofessional.de By analyzing vast datasets of known chemical reactions, ML algorithms can help identify the optimal catalysts, solvents, and temperatures for reactions involving Benzene, (8-iodooctyl)-, streamlining the synthesis of its derivatives. eurekalert.orgresearchgate.net This predictive power is crucial for designing more efficient synthetic pathways and for understanding the molecule's behavior in complex systems. chemrxiv.org
Research Focus for AI/ML Applications:
Reactivity Prediction: Developing models to predict the kinetics and thermodynamics of nucleophilic substitution reactions at the terminal iodine.
Property Estimation: Using quantitative structure-property relationship (QSPR) models to estimate physical properties and spectroscopic data (NMR, IR spectra).
Synthesis Planning: Employing retrosynthesis algorithms to propose novel and efficient synthetic routes.
Solvent Effects: Predicting the influence of different solvents on reaction rates and equilibria. researchgate.net
Exploration in Novel Catalytic Systems
The development of advanced catalytic systems is critical for enhancing the efficiency and selectivity of reactions involving Benzene, (8-iodooctyl)-, both in its synthesis and its subsequent functionalization. Research is moving beyond traditional stoichiometric reagents towards highly efficient catalytic processes. nih.gov
For the synthesis of the alkylbenzene backbone, solid acid catalysts and zeolites are being explored as reusable and less corrosive alternatives to traditional Lewis acids. For functionalizing the C-I bond, significant attention is being given to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). mdpi.comnih.gov Emerging areas include the use of photocatalysis, where visible light is used to drive chemical transformations under mild conditions, and multimetallic catalysis, which can enable novel reaction pathways not achievable with single-metal systems. nih.gov Nanoparticle-based catalysts are also promising due to their high surface area and unique catalytic activities. mdpi.com
Table 2: Advanced Catalytic Systems for Synthesis and Functionalization
| Reaction Type | Catalyst Class | Example | Potential Advantages |
|---|---|---|---|
| C-C Bond Formation (Synthesis) | Homogeneous Transition Metal Catalysts mdpi.com | Palladium complexes, Gold(I) complexes | High selectivity and activity for cross-coupling reactions. |
| C-C Bond Formation (Synthesis) | Biocatalysis nih.gov | Lipases, Lyases | Environmentally benign, high stereoselectivity, mild reaction conditions. |
| C-I Bond Functionalization | Heterogeneous Catalysts | Palladium nanoparticles on magnetic supports mdpi.com | Ease of separation and catalyst recycling, enhanced stability. |
| C-I Bond Functionalization | Photocatalysis | Iridium or Ruthenium complexes | Mild reaction conditions (ambient temperature), use of light as a renewable energy source. |
Potential for Integration into Nanoscience and Nanotechnology (Non-Biological Applications)
The unique bifunctional nature of Benzene, (8-iodooctyl)- makes it an excellent candidate for applications in materials science, particularly in the fields of nanoscience and nanotechnology. The terminal iodine can be used to anchor the molecule to metallic or semiconductor surfaces, while the long alkyl chain and phenyl group can be used to control surface properties.
One primary application is in the formation of Self-Assembled Monolayers (SAMs). When deposited on surfaces like gold, silicon, or metal oxides, these molecules can spontaneously organize into well-ordered, dense layers. The phenyl group allows for π-π stacking interactions between adjacent molecules, enhancing the stability and order of the monolayer. The alkyl chains act as a dielectric spacer, and the terminal iodine can be further functionalized post-assembly. Such modified surfaces are crucial for developing molecular electronics, sensors, and anti-corrosion coatings.
Additionally, Benzene, (8-iodooctyl)- can serve as a surface ligand for stabilizing nanoparticles. By capping nanoparticles, it prevents their aggregation and controls their solubility in various organic solvents, which is essential for creating processable nanocomposite materials with tailored optical or electronic properties.
Interdisciplinary Research Frontiers Involving Benzene, (8-iodooctyl)-
The future of research involving Benzene, (8-iodooctyl)- lies at the intersection of several scientific disciplines, including organic chemistry, materials science, physics, and computational science. The versatile nature of organo-iodine compounds opens up a wide array of research possibilities. elsevierpure.comresearchgate.netnih.govresearcherinfo.net
Key Interdisciplinary Areas:
Materials Science: Designing novel liquid crystals or organic semiconductors where the molecule acts as a fundamental building block. Its integration into materials for innovative technologies like solar cells is an active area of research for iodine-containing compounds. elsevierpure.comnih.gov
Supramolecular Chemistry: Investigating the self-assembly behavior of Benzene, (8-iodooctyl)- in solution and on surfaces to create complex, functional architectures held together by non-covalent interactions like halogen bonding. researcherinfo.net
Computational Chemistry: Combining theoretical calculations with experimental work to gain a deeper understanding of the molecule's electronic structure, conformational dynamics, and interactions with surfaces and other molecules.
Surface Science: Utilizing advanced analytical techniques like scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) to characterize the structure and properties of monolayers formed from this compound on various substrates.
This interdisciplinary approach is essential for unlocking the full potential of Benzene, (8-iodooctyl)- and paving the way for its use in next-generation materials and technologies.
Table of Mentioned Compounds
| Compound Name |
|---|
| Benzene, (8-iodooctyl)- |
| Benzene |
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways and characterization methods for (8-iodooctyl)benzene?
- Methodology : Synthesis typically involves alkylation of benzene with 8-iodooctyl halides under Friedel-Crafts conditions, using Lewis acids like AlCl₃ as catalysts . Purification may require column chromatography or recrystallization. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselectivity and iodine substitution, complemented by mass spectrometry (MS) for molecular weight validation . Infrared (IR) spectroscopy can identify C-I stretching vibrations (~500–600 cm⁻¹) and aromatic C-H bonds.
Q. How do structural and electronic properties of (8-iodooctyl)benzene influence its reactivity in organic reactions?
- Methodology : The iodine atom’s polarizability and weak C-I bond make it susceptible to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT calculations) can map electron density distributions, highlighting the benzene ring’s aromatic stability and the inductive effect of the iodooctyl chain . Experimental validation includes kinetic studies comparing halogen exchange rates with bromo/chloro analogs under identical conditions .
Q. What spectroscopic techniques are most effective for analyzing intermolecular interactions of (8-iodooctyl)benzene in solvent systems?
- Methodology : UV-Vis spectroscopy monitors π→π* transitions in benzene derivatives, while fluorescence quenching assays assess interactions with electron-deficient solvents. Raman spectroscopy can detect solvent-induced polarization changes in the C-I bond. For cluster studies, supersonic jet expansion coupled with laser ionization (259.3 nm) isolates mixed solvent clusters (e.g., benzene-water-methanol), revealing preferential adsorption patterns via mass spectrometry .
Advanced Research Questions
Q. How can experimental designs be optimized to study mixed solvent clusters involving (8-iodooctyl)benzene?
- Methodology : Utilize pulsed nozzle systems to inject ternary mixtures (e.g., benzene, water, methanol) into helium carriers at 2 atm, forming supersonic jets. Adjust seed ratios to favor mixed cluster formation over self-aggregation. Ionization at 259.3 nm selectively detects benzene-dominated clusters, while polarization effects from water adsorption enhance methanol clustering. Data interpretation requires correlating mass spectral intensities with ab initio calculations of dipole-quadrupole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
